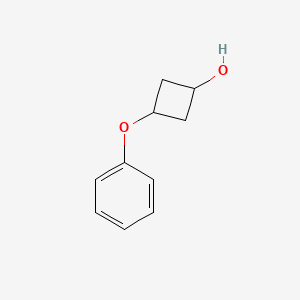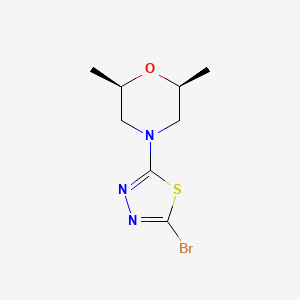
4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine
説明
科学的研究の応用
Photodynamic Therapy Application
- Zinc Phthalocyanine Derivatives : A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives, including those substituted with benzenesulfonamide groups containing Schiff base derivatives of 1,3,4-thiadiazole. These compounds demonstrated useful properties for photodynamic therapy, particularly in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties, making them potential Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiproliferative Properties
- Schiff Bases Derived from 1,3,4-Thiadiazole : Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized to explore their biological activities. These compounds displayed high DNA protective ability against oxidative stress and strong antimicrobial activity against specific pathogens, with potential use in chemotherapy drugs for more efficient cancer therapy (Gür et al., 2020).
Antitubercular and Antifungal Activity
- Imidazo[2,1-b][1,3,4] Thiadiazole Derivatives : Novel derivatives of imidazo[2,1-b][1,3,4]thiadiazole were synthesized and evaluated for their antitubercular and antifungal activities. Some of these compounds displayed significant efficacy against these diseases, indicating potential pharmaceutical applications (Syed, Ramappa, & Alegaon, 2013).
Anticonvulsant Agents
- Thiadiazolyl and Thiazolidinonyl Quinazolinones : A series of compounds combining thiadiazolyl and thiazolidinonyl with quinazolinones were developed and tested for anticonvulsant activity. Some of these compounds demonstrated promising results compared to standard drugs, offering new avenues for anticonvulsant therapies (Archana, Srivastava, & Kumar, 2002).
Modification of Azoles
- Azole Derivatives : Research into the modification of azoles, including 1,3,4-thiadiazole, explored the synthesis of new derivatives combining the azole ring with other cyclic compounds. These substances, due to their multiple pharmacophoric fragments, showed potential as biologically active compounds (Ibrayev et al., 2020).
Anticancer Activity
- Imidazo[2,1-b][1,3,4]-thiadiazole Derivatives : A series of imidazo[2,1-b][1,3,4]-thiadiazole derivatives were synthesized and evaluated for their anticancer activity. Certain derivatives exhibited selective antitumor activity, especially against leukemic cancer cell lines (Noolvi et al., 2011).
Safety and Hazards
特性
IUPAC Name |
(2S,6R)-4-(5-bromo-1,3,4-thiadiazol-2-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3OS/c1-5-3-12(4-6(2)13-5)8-11-10-7(9)14-8/h5-6H,3-4H2,1-2H3/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYAMLQGTQKWOA-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



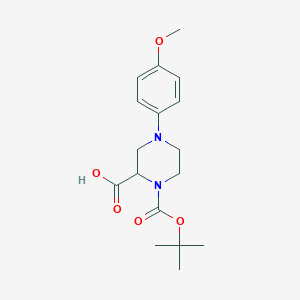
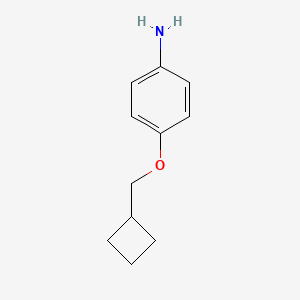

![1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B1400143.png)
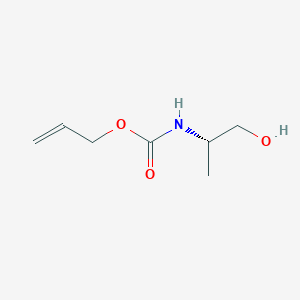
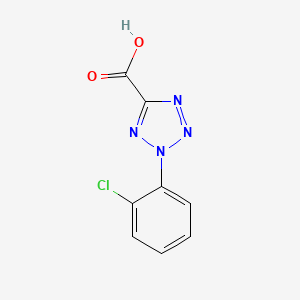


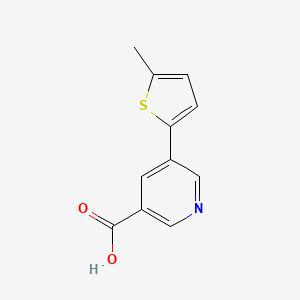
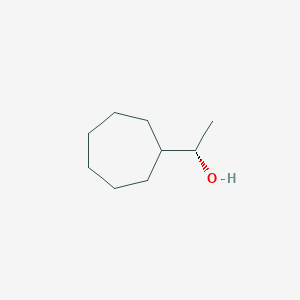
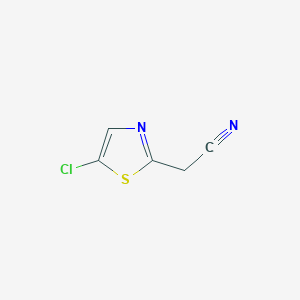
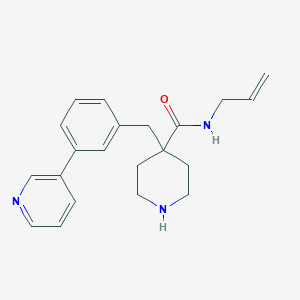
![1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1400158.png)
